

SarTATE: A Comparative Analysis in Neuroendocrine Tumor Imaging and Therapy

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Compound of Interest

Compound Name: SarTATE

Cat. No.: B1436788

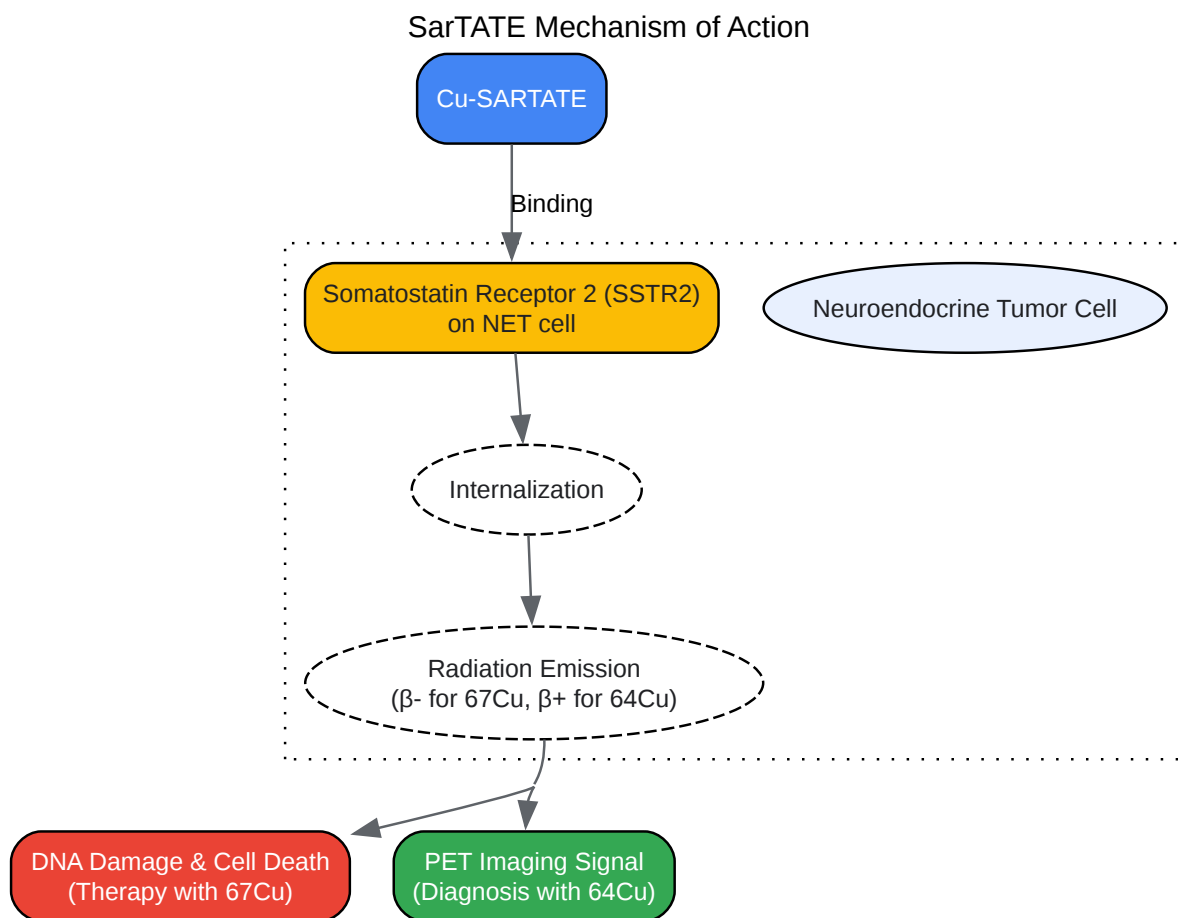
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A new generation of theranostic agents, **SarTATE**, is emerging as a promising alternative for the diagnosis and treatment of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison of **SarTATE** with established somatostatin analogs, supported by available clinical and preclinical data, to inform researchers, scientists, and drug development professionals.

SarTATE is a next-generation, highly targeted theranostic radiopharmaceutical being developed for diagnosing, staging, and treating cancers that express somatostatin receptor 2 (SSTR2).[1][2] It combines the well-characterized peptide octreotate with Clarity Pharmaceuticals' proprietary SAR Technology and isotopes of copper.[1][2] This technology allows for a theranostic pair: ^{64}Cu -**SAR TATE** for PET imaging and ^{67}Cu -**SAR TATE** for therapy.[3][4]

Mechanism of Action and Signaling Pathway

SarTATE, like other somatostatin analogs, targets the SSTR2 receptor, which is overexpressed in many neuroendocrine tumors.[2][4] The binding of the radiolabeled peptide to these receptors allows for targeted delivery of radiation for either diagnostic imaging or therapeutic purposes.



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Caption: **SarTATE** binds to SSTR2 on NET cells, leading to internalization and targeted effects.

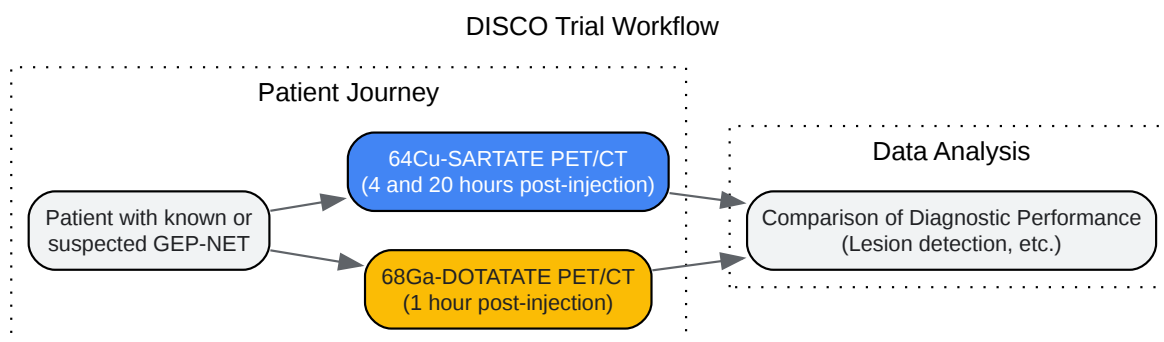
Diagnostic Performance: 64Cu-SARTATE vs. 68Ga-DOTATATE

The primary comparator for 64Cu-**SARTATE** in diagnostic imaging is 68Ga-DOTATATE, the current standard of care.[3][5] The key distinction lies in the radioisotope used: Copper-64 has a longer half-life (12.7 hours) compared to Gallium-68 (68 minutes), which allows for more flexible imaging protocols and potentially improved lesion detection at later time points.[6][7]

A key clinical trial evaluating this is the DISCO study (NCT04438304), a Phase II trial comparing the diagnostic performance of 64Cu-**SARTATE** to 68Ga-DOTATATE in patients with known or suspected gastroenteropancreatic NETs (GEP-NETs).[3][6]

Experimental Protocol: DISCO Trial

The DISCO trial is a multi-center Phase II study that enrolled patients with GEP-NETs.[3][5] The study compared the diagnostic performance of 64Cu-**SARTATE** administered at approximately 4 and 20 hours post-administration to the standard 68Ga-DOTATATE scan performed at 1 hour.[3][6]



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Caption: Workflow of the DISCO clinical trial comparing 68Ga-DOTATATE and 64Cu-**SARTATE**.

Quantitative Data: Lesion Detection

Topline results from the DISCO trial have indicated that 64Cu-**SARTATE** is highly effective in detecting tumors in NET patients compared to the standard of care imaging. The lesion detection with 64Cu-**SARTATE** substantially outperformed that of 68Ga-DOTATATE.

Radiopharmaceutical	Number of Lesions Detected (45 patients)	Imaging Time Point
64Cu-SARTATE	393 to 488	4 and 20 hours
68Ga-DOTATATE	186 to 265	1 hour

Data from the DISCO trial as reported in June 2025.

A first-in-human trial also demonstrated that ^{64}Cu -**SARTATE** PET/CT at 4 hours was comparable or superior to ^{68}Ga -DOTATATE PET/CT at 1 hour for lesion detection, especially in the liver.[\[8\]](#)

Therapeutic Performance: ^{67}Cu -**SARTATE** vs. ^{177}Lu -DOTATATE

For therapeutic applications, ^{67}Cu -**SARTATE** is being investigated as an alternative to ^{177}Lu -DOTATATE, a widely used agent for peptide receptor radionuclide therapy (PRRT).[\[9\]](#)[\[10\]](#)

Preclinical Comparative Efficacy

A preclinical study compared the antitumor efficacy of ^{67}Cu -**SARTATE** and ^{177}Lu -DOTATATE in a neuroendocrine tumor model (AR42J).[\[9\]](#)

Treatment Group	Tumor Growth Inhibition (Day 7)	Median Survival (Days)
Control (Saline)	-	12
5 MBq ^{67}Cu - SARTATE	75%	21
20 MBq ^{67}Cu - SARTATE	78%	26
5 MBq ^{177}Lu -DOTATATE	89%	21
25 MBq ^{177}Lu -DOTATATE	100%	29

Data from a preclinical study in a rat neuroendocrine tumor model.[\[9\]](#)

The study concluded that the antitumor activity of ^{67}Cu -**SARTATE** was equivalent to that of ^{177}Lu -DOTATATE, demonstrating its suitability for clinical assessment.[\[9\]](#) All treatments were well-tolerated in the animal model.[\[9\]](#)

Clinical Development of ^{67}Cu -**SARTATE**

^{67}Cu -**SARTATE** is currently under investigation in clinical trials for pediatric patients with high-risk neuroblastoma (NCT04023331).[\[2\]](#)[\[11\]](#) This Phase I/IIa trial is evaluating the safety and efficacy of ^{67}Cu -**SARTATE** PRRT.[\[11\]](#)

Comparison with Other Somatostatin Analogs

Besides the direct radiopharmaceutical comparators, it is important to consider the broader landscape of somatostatin analogs used in NET treatment, such as octreotide and lanreotide. [12] These are typically used for symptom control and to inhibit tumor growth.[12][13] The radiolabeled versions like **SarTATE** and DOTATATE build upon the targeting ability of these peptides to deliver a radioactive payload.

Analog Type	Examples	Primary Use	Mechanism
Non-radiolabeled	Octreotide, Lanreotide	Symptom control, antiproliferative	SSTR binding, hormone inhibition
Radiolabeled (Diagnostic)	68Ga-DOTATATE, 64Cu-SARTATE	PET Imaging	SSTR-targeted radiation for imaging
Radiolabeled (Therapeutic)	177Lu-DOTATATE, 67Cu-SARTATE	PRRT	SSTR-targeted radiation for therapy

Conclusion

SarTATE represents a significant advancement in the theranostic management of neuroendocrine tumors. The diagnostic agent, 64Cu-**SARTATE**, has demonstrated superior lesion detection compared to the current standard of care, 68Ga-DOTATATE, in a Phase II clinical trial. The therapeutic counterpart, 67Cu-**SARTATE**, has shown comparable efficacy to 177Lu-DOTATATE in preclinical models and is currently in clinical development.[9][11] The longer half-life of the copper isotopes offers logistical advantages for manufacturing and clinical use.[6][7] As more data from ongoing and future clinical trials become available, the role of **SarTATE** in the clinical management of NETs will be further defined.

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